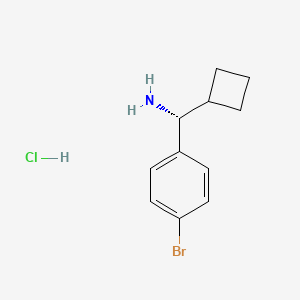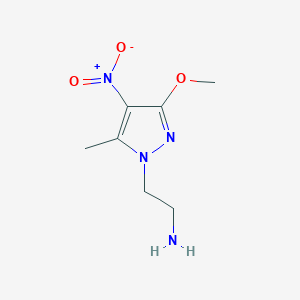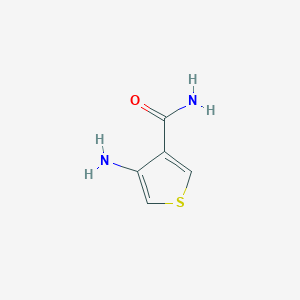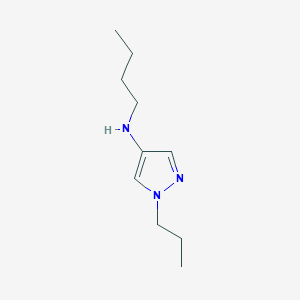![molecular formula C16H27N5 B11731746 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731746.png)
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünf-gliedrige heterozyklische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese besondere Verbindung zeichnet sich durch ihr einzigartiges Substitutionsschema aus, das Butan-2-yl-, Methyl- und 2-Methylpropylgruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Der erste Schritt umfasst die Cyclisierung eines geeigneten 1,3-Diketons mit Hydrazin oder einem Hydrazinderivat, um den Pyrazolring zu bilden.
Substitutionsreaktionen: Der Pyrazolring wird dann verschiedenen Substitutionsreaktionen unterzogen, um die Butan-2-yl-, Methyl- und 2-Methylpropylgruppen einzuführen. Diese Reaktionen beinhalten häufig die Verwendung von Alkylhalogeniden und starken Basen wie Natriumhydrid oder Kalium-tert-butoxid.
Methylierung: Der letzte Schritt umfasst die Methylierung des Pyrazolrings an den gewünschten Positionen unter Verwendung von Methyliodid oder einem ähnlichen Methylierungsmittel.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Außerdem werden Reinigungstechniken wie Umkristallisation, Chromatographie und Destillation eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of a suitable 1,3-diketone with hydrazine or a hydrazine derivative to form the pyrazole ring.
Substitution reactions: The pyrazole ring is then subjected to various substitution reactions to introduce the butan-2-yl, methyl, and 2-methylpropyl groups. These reactions often involve the use of alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.
Methylation: The final step involves the methylation of the pyrazole ring at the desired positions using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende Pyrazoloxid zu bilden.
Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen mit Halogeniden oder anderen Elektrophilen eingehen, um neue funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.
Substitution: Alkylhalogenide, Acylhalogenide und starke Basen wie Natriumhydrid oder Kalium-tert-butoxid.
Hauptprodukte, die gebildet werden
Oxidation: Pyrazoloxid und verwandte Derivate.
Reduktion: Reduzierte Pyrazolderivate.
Substitution: Verschiedene substituierte Pyrazolderivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Pyrazolderivate und heterozyklischer Verbindungen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Als Leitstruktur für die Entwicklung neuer Pharmazeutika untersucht, die auf verschiedene Krankheiten abzielen.
Industrie: Wird bei der Entwicklung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit verschiedenen molekularen Zielstrukturen interagieren, darunter Enzyme, Rezeptoren und Ionenkanäle. Die genauen beteiligten Pfade können variieren, aber häufige Mechanismen umfassen die Hemmung der Enzymaktivität, die Modulation der Rezeptorfunktion und die Veränderung zellulärer Signalwege.
Wirkmechanismus
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin
- N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin
- **N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin
Einzigartigkeit
Die Einzigartigkeit von N-{[1-(Butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amin liegt in seinem spezifischen Substitutionsschema, das unterschiedliche chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine verbesserte Stabilität, Reaktivität oder biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C16H27N5 |
|---|---|
Molekulargewicht |
289.42 g/mol |
IUPAC-Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-5-methyl-1-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H27N5/c1-6-13(4)21-15(7-8-18-21)10-17-16-9-14(5)20(19-16)11-12(2)3/h7-9,12-13H,6,10-11H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
QTSYDDIPTWKIDN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(=CC=N1)CNC2=NN(C(=C2)C)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)

![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731732.png)
![5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731733.png)
